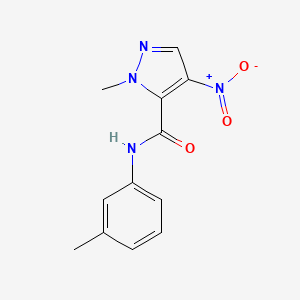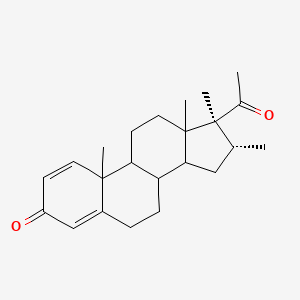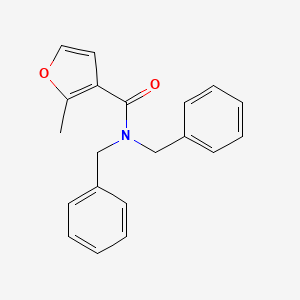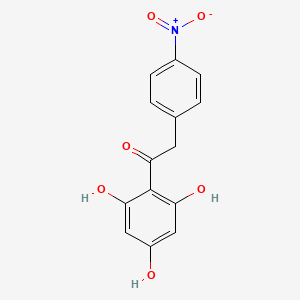
3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C16H19BrN2O4. This compound is notable for its unique structure, which includes a bromopropyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Bromopropyl Group: This step involves the bromination of a propyl group using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Methoxyphenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
3-Bromopropyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
3-Bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carboxylate group, which may influence its solubility and stability.
This compound analogs: These compounds have variations in the substituents on the aromatic ring or the tetrahydropyrimidine ring, which can affect their chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19BrN2O4 |
|---|---|
Peso molecular |
383.24 g/mol |
Nombre IUPAC |
3-bromopropyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19BrN2O4/c1-10-13(15(20)23-9-3-8-17)14(19-16(21)18-10)11-4-6-12(22-2)7-5-11/h4-7,14H,3,8-9H2,1-2H3,(H2,18,19,21) |
Clave InChI |
JMUQEOLNEBQREN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1E,3E)-1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadienyl]-4-nitrobenzamide](/img/structure/B11109959.png)
![Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate](/img/structure/B11109964.png)
![7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109972.png)
![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)

![4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110006.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11110007.png)
![4-[2-(Dodecanoylamino)phenoxy]phthalic acid](/img/structure/B11110014.png)
![5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11110017.png)

